molecular formula C11H12N2O5 B3003069 3-Nitrophenyl morpholine-4-carboxylate CAS No. 501104-91-2

3-Nitrophenyl morpholine-4-carboxylate

Cat. No.: B3003069
CAS No.: 501104-91-2
M. Wt: 252.226
InChI Key: PXQYQNRJZSNTOD-UHFFFAOYSA-N
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Description

3-Nitrophenyl morpholine-4-carboxylate is an organic compound that features a nitrophenyl group attached to a morpholine ring via a carboxylate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrophenyl morpholine-4-carboxylate typically involves the reaction of 3-nitrophenol with morpholine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to higher yields and reduced production costs.

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Hydrolysis: 3-nitrophenol and morpholine-4-carboxylic acid.

    Reduction: 3-aminophenyl morpholine-4-carboxylate.

    Substitution: Various substituted phenyl morpholine-4-carboxylates depending on the nucleophile used.

Scientific Research Applications

3-Nitrophenyl morpholine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitrophenyl morpholine-4-carboxylate largely depends on the specific reactions it undergoes. For instance, during hydrolysis, the ester bond is cleaved by water molecules, facilitated by either acidic or basic conditions. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons from the reducing agent to the nitro group.

Comparison with Similar Compounds

  • 4-Nitrophenyl morpholine-4-carboxylate
  • 2-Nitrophenyl morpholine-4-carboxylate
  • 3-Nitrophenyl morpholine-3-carboxylate

Comparison: 3-Nitrophenyl morpholine-4-carboxylate is unique due to the position of the nitro group on the phenyl ring and the carboxylate linkage to the morpholine ring. This specific structure can influence its reactivity and the types of reactions it undergoes compared to its isomers and analogs .

Properties

IUPAC Name

(3-nitrophenyl) morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c14-11(12-4-6-17-7-5-12)18-10-3-1-2-9(8-10)13(15)16/h1-3,8H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQYQNRJZSNTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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